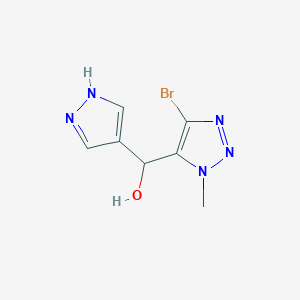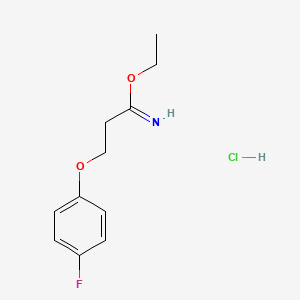
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride is a chemical compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride typically involves a series of chemical reactions that introduce the fluorophenoxy group and the ethanecarboximidate moiety. One common synthetic route involves the reaction of 4-fluorophenol with ethyl bromoacetate to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with an appropriate amine to form the carboximidate, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and in-line purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.
科学研究应用
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)ethanecarboximidatehydrochloride: This compound has a chlorine atom instead of fluorine, which can affect its chemical properties and biological activity.
Ethyl 2-(4-bromophenoxy)ethanecarboximidatehydrochloride: The presence of a bromine atom can lead to different reactivity and applications.
Ethyl 2-(4-methylphenoxy)ethanecarboximidatehydrochloride: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC 名称 |
ethyl 3-(4-fluorophenoxy)propanimidate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10;/h3-6,13H,2,7-8H2,1H3;1H |
InChI 键 |
LFIXRTRAYBXVGP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=N)CCOC1=CC=C(C=C1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


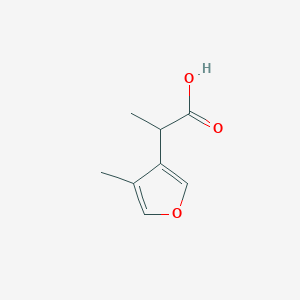
![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)
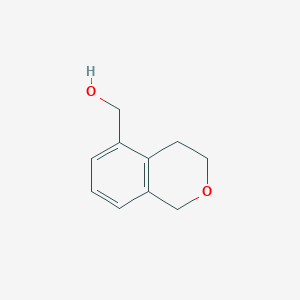
![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)
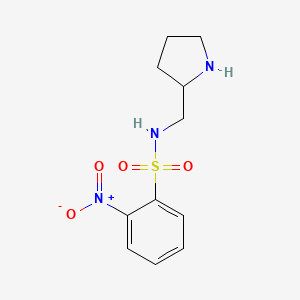
![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)


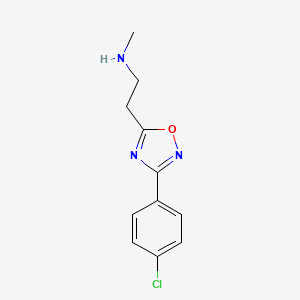
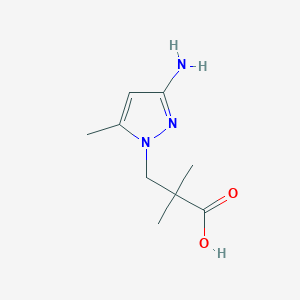
![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13058987.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
